molecular formula C20H22F2N2O3 B5598117 1-cyclopropyl-4-{[4-(3,4-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone

1-cyclopropyl-4-{[4-(3,4-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone

Cat. No. B5598117
M. Wt: 376.4 g/mol
InChI Key: UVUSPVFUYVDIRO-UHFFFAOYSA-N
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Description

This compound incorporates elements from cyclopropane, difluorobenzoyl, piperidine, and pyrrolidinone, indicating a complex structure that may offer unique chemical and physical properties. The interest in such molecules can be attributed to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including cyclopropanation, functionalization of piperidine, and carbonylation processes. For example, the synthesis of butyrophenones and pyrrolidines from donor-acceptor cyclopropanes demonstrates the complexity and variety of synthetic approaches available for constructing such molecules (Garve et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be analyzed through crystallography and spectroscopic methods. Research on related heterocycles, such as the study of bioactive cyclopropyl-containing molecules, sheds light on the spatial arrangement and potential interaction sites of such compounds (Thimmegowda et al., 2009).

properties

IUPAC Name

1-cyclopropyl-4-[4-(3,4-difluorobenzoyl)piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O3/c21-16-4-1-13(9-17(16)22)19(26)12-5-7-23(8-6-12)20(27)14-10-18(25)24(11-14)15-2-3-15/h1,4,9,12,14-15H,2-3,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUSPVFUYVDIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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